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2-ethyl-6-fluoro-1H-benzimidazole Documentation Hub

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  • Product: 2-ethyl-6-fluoro-1H-benzimidazole
  • CAS: 1195774-88-9

Core Science & Biosynthesis

Foundational

The Chameleon Effect: Tautomerism of 5-Fluoro vs. 6-Fluoro Benzimidazoles

The following technical guide details the tautomeric equilibrium of 5-fluoro vs. 6-fluoro benzimidazoles, designed for researchers in medicinal chemistry and structural biology.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the tautomeric equilibrium of 5-fluoro vs. 6-fluoro benzimidazoles, designed for researchers in medicinal chemistry and structural biology.

Technical Guide & Experimental Protocols [1]

Executive Summary

In the development of benzimidazole-based therapeutics, the specific location of the proton on the imidazole ring (N1 vs. N3) dictates the molecule's hydrogen bond donor/acceptor profile, solubility, and binding affinity. For 5-fluorobenzimidazole , this results in a dynamic equilibrium between two distinct tautomers: 5-fluoro-1H-benzimidazole and 6-fluoro-1H-benzimidazole .[1]

While often treated as a single entity in bulk solution due to fast proton exchange, these tautomers possess distinct electronic signatures and steric profiles that can drastically alter ligand-protein interactions.[1] This guide provides the theoretical framework, experimental protocols, and data analysis methods required to distinguish and quantify these tautomers.

The Core Equilibrium: Structural Mechanics

The benzimidazole scaffold consists of a benzene ring fused to an imidazole ring.[2] The introduction of a fluorine atom breaks the symmetry of the parent molecule, creating two non-equivalent tautomers based on the position of the labile proton (


).
Nomenclature and Numbering

The IUPAC numbering rules dictate that the nitrogen bearing the hydrogen is assigned position 1.

  • Tautomer A (5-Fluoro): Proton is on N1.[1] The Fluorine substituent is at position 5.

  • Tautomer B (6-Fluoro): Proton is on N3 (renumbered as N1).[1] The Fluorine substituent is at position 6.

Thermodynamic Preference (The "Distance Rule")

The equilibrium constant (


) is governed by the acidity of the nitrogen atoms, which is influenced by the inductive effect (-I) of the fluorine atom.
  • Path A (N1 to F): N1

    
     C7a 
    
    
    
    C7
    
    
    C6
    
    
    C5 (4 bonds).[1]
  • Path B (N3 to F): N3

    
     C3a 
    
    
    
    C4
    
    
    C5 (3 bonds).[1]

Mechanism: The fluorine atom is an electron-withdrawing group (EWG). It destabilizes positive charge (or reduces basicity) more effectively at closer range. Since N3 is closer to the fluorine (3 bonds) than N1 (4 bonds), the electron density at N3 is more depleted. Consequently, N1 is more basic and retains the proton more effectively.

Visualization of the Equilibrium

The following diagram illustrates the proton migration and the resulting renumbering of the ring system.

Tautomerism Taut5 5-Fluoro-1H-benzimidazole (Major Tautomer) Proton on N1 (Distal to F) TS Transition State (Intermolecular Proton Transfer) Taut5->TS -H+ / +H+ Taut6 6-Fluoro-1H-benzimidazole (Minor Tautomer) Proton on N3 (Proximal to F) Taut5->Taut6  Fast Exchange (RT)   TS->Taut6 +H+ / -H+

Caption: The prototropic tautomerism between 5-fluoro and 6-fluoro forms. The equilibrium favors the 5-fluoro form due to the inductive distance rule.

Experimental Protocols for Tautomer Determination

Distinguishing these tautomers requires slowing the proton exchange rate (which occurs on the microsecond scale at room temperature) or utilizing solid-state techniques.

Protocol A: Variable Temperature (VT) NMR Spectroscopy

This is the gold standard for solution-state quantification.[1]

Objective: Freeze the proton exchange to observe distinct signals for both tautomers. Reagents: 5-fluorobenzimidazole (pure), THF-d8 or Acetone-d6 (Solvents with low freezing points and H-bond accepting capability).[1]

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 10 mg of 5-fluorobenzimidazole in 0.6 mL of THF-d8. Ensure the tube is dry to prevent water-mediated proton shuffling.

  • Initial Scan: Acquire a standard 1H and 19F spectrum at 298 K (25°C). Expectation: Broad or averaged signals.

  • Cooling Phase: Decrement temperature in 20 K steps (298K

    
     273K 
    
    
    
    253K...).
  • Coalescence Point: Around 200–220 K, signals will broaden significantly (decoalescence).[1]

  • Slow Exchange Limit: Continue cooling to 173 K (-100°C) .

  • Data Acquisition: Acquire high-resolution 19F NMR (without proton decoupling if possible to see NH coupling, though often decoupled is clearer for ratio).

  • Analysis: Integrate the two distinct fluorine peaks.

    • Peak A (Major): Corresponds to 5-fluoro-1H-benzimidazole.[1]

    • Peak B (Minor): Corresponds to 6-fluoro-1H-benzimidazole.

    • Calculation:

      
      
      
Protocol B: C Chemical Shift Criterion (C4 vs. C7)

If VT-NMR is unavailable, the averaged


C signals at room temperature can estimate the ratio based on the "pyrrole-like" vs. "pyridine-like" character of the carbons.

Principle:

  • C4 and C7 chemical shifts differ significantly in fixed N-methyl models.[1][3]

Method:

  • Measure

    
     for C4 and C7 in the sample.[3][4]
    
  • Compare against reference values from N-methyl-5-fluorobenzimidazole and N-methyl-6-fluorobenzimidazole (synthesized separately as standards).

  • Solve the linear equation for Population (

    
    ).
    

Quantitative Data Summary

The following table summarizes typical parameters observed for 5(6)-substituted benzimidazoles.

Parameter5-Fluoro Tautomer6-Fluoro TautomerNotes
Proton Location N1 (Distal to F)N3 (Proximal to F)
Est. Population (THF, 173K) ~60–70%~30–40%EWG favors 5-position

F NMR Shift

to

ppm

to

ppm
Exact values solvent dependent
Acidity (

)
Lower

(More acidic)
Higher

5-F stabilizes anion better
Crystal Packing VariesVariesOften crystallizes as H-bonded chains

Pharmacological Implications: The "Bioactive Tautomer"

In drug discovery, a protein pocket may select the minor tautomer if it provides superior H-bond complementarity. This is a critical consideration for docking studies.

  • Docking Error Risk: If you dock only the 5-fluoro tautomer (major), you may miss a high-affinity binding mode involving the 6-fluoro tautomer.[1]

  • Strategy: Always generate and dock both tautomers as distinct ligands. Allow the scoring function to penalize the minor tautomer by an energy term

    
    .
    
Decision Logic for Drug Design

DrugDesign Start Ligand Design: 5-Fluoro Benzimidazole Check Is the binding pocket sensitive to H-bond donor/acceptor position? Start->Check Sim Simulate Both Tautomers Check->Sim Yes Branch1 5-Fluoro Mode (H on N1) Sim->Branch1 Branch2 6-Fluoro Mode (H on N3) Sim->Branch2 Eval Calculate Binding Energy + Tautomeric Penalty Branch1->Eval Branch2->Eval

Caption: Workflow for incorporating tautomerism into Structure-Based Drug Design (SBDD).

References

  • Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry. Link

  • Claramunt, R. M., et al. (2006).[1] The structure of benzimidazoles in the solid state. Journal of Molecular Structure. Link

  • Alkorta, I., & Elguero, J. (2002).[1] Theoretical studies on the tautomerism of benzimidazoles. Journal of the Chemical Society, Perkin Transactions 2. Link

  • PubChem. (2024).[1] Compound Summary: 5-Fluorobenzimidazole.[1] National Library of Medicine. Link

Sources

Exploratory

Technical Guide: Lipophilicity and LogP Determination of 2-ethyl-6-fluoro-1H-benzimidazole

Executive Summary This technical guide provides a comprehensive analysis of the lipophilicity (LogP) and physicochemical behavior of 2-ethyl-6-fluoro-1H-benzimidazole . As a fluorinated benzimidazole derivative, this sca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the lipophilicity (LogP) and physicochemical behavior of 2-ethyl-6-fluoro-1H-benzimidazole . As a fluorinated benzimidazole derivative, this scaffold represents a critical intersection of medicinal chemistry where electronic modulation (via fluorine) meets structural lipophilicity (via the ethyl group).

This document details the theoretical basis for its lipophilicity, the challenge of tautomerism unique to 5/6-substituted benzimidazoles, and validated experimental protocols (HPLC and Shake-Flask) for accurate LogP determination.

Part 1: Molecular Architecture & Physicochemical Profile

Structural Analysis and Tautomerism

The designation 2-ethyl-6-fluoro-1H-benzimidazole refers to a specific tautomer. However, in solution, 1H-benzimidazoles exist in a rapid annular tautomeric equilibrium. The hydrogen atom on the pyrrole-like nitrogen (N1) shifts to the pyridine-like nitrogen (N3).

For this specific molecule, the shift converts the 6-fluoro isomer into the 5-fluoro isomer. This distinction is often irrelevant in bulk solvent properties (like LogP) but critical for specific protein binding (docking) where the protonation state is fixed by the binding pocket.

  • Tautomer A: 2-ethyl-6-fluoro-1H-benzimidazole

  • Tautomer B: 2-ethyl-5-fluoro-1H-benzimidazole

Researchers must treat the LogP value as a macroscopic average of these rapidly interconverting species.

The "Fluorine Effect" on Lipophilicity

Fluorine is often described as a "lipophilicity booster," but its effect is nuanced:

  • Electronic Effect: Fluorine is highly electronegative, lowering the pKa of the benzimidazole ring (making the NH more acidic).

  • Hydrophobicity: The C-F bond is non-polar and does not accept hydrogen bonds, generally increasing LogP relative to a C-H bond.

  • Volume: The Van der Waals radius of Fluorine (1.47 Å) is slightly larger than Hydrogen (1.20 Å), adding bulk that excludes water.

Theoretical LogP Prediction

Before experimental validation, we establish a baseline using Fragment-Based contributions.

FragmentContribution (Approx. LogP)Notes
Benzimidazole Core 1.34Base aromatic scaffold
2-Ethyl Group +1.00Aliphatic chain addition
6-Fluorine +0.14Electronic/Steric modulation
Proximity Correction -0.10Ortho/Meta interactions
Predicted LogP ~2.38 Consensus Estimate

Insight: A LogP of ~2.4 places this molecule in the "Sweet Spot" for oral bioavailability (Lipinski's Rule of 5 suggests LogP < 5). It is lipophilic enough to cross the blood-brain barrier (BBB) but soluble enough to avoid immediate metabolic clearance.

Part 2: Visualizing the Equilibrium

The following diagram illustrates the tautomeric shift that complicates the specific nomenclature but defines the solution-state behavior.

Tautomerism TautomerA 2-ethyl-6-fluoro-1H-benzimidazole (H on N1) Transition Proton Transfer (Fast Exchange) TautomerA->Transition Solvent Assisted Transition->TautomerA TautomerB 2-ethyl-5-fluoro-1H-benzimidazole (H on N3) Transition->TautomerB TautomerB->Transition

Caption: Annular tautomerism between 6-fluoro and 5-fluoro species. In solution, the measured LogP is a weighted average of these forms.

Part 3: Experimental Determination Protocols

To validate the theoretical LogP, two methods are industry standards: RP-HPLC (OECD 117) for high-throughput screening and Shake-Flask (OECD 107) for absolute precision.

Protocol A: RP-HPLC Method (OECD 117)

Best for: Rapid screening, impurities, and compounds with LogP between 0 and 6. Principle: Retention time (


) on a hydrophobic (C18) column correlates linearly with LogP.
Materials
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), capped silica.

  • Mobile Phase: Methanol/Water (75:25 v/v) buffered to pH 7.4 (Phosphate buffer) to ensure the neutral species is measured.

  • Reference Standards: Acetophenone (LogP 1.58), Benzene (2.13), Toluene (2.70), Naphthalene (3.60).

Step-by-Step Workflow
  • Preparation: Dissolve 2-ethyl-6-fluoro-1H-benzimidazole in Methanol (1 mg/mL).

  • Dead Time (

    
    ) Determination:  Inject Thiourea (unretained) to measure the column dead time.
    
  • Calibration: Inject the reference standard mixture. Plot

    
     vs. Literature LogP.[1][2]
    
    • Capacity Factor (

      
      ) = 
      
      
      
  • Measurement: Inject the test sample. Record

    
    .
    
  • Calculation: Interpolate the LogP of the test compound from the calibration curve.

HPLC_Workflow Start Start: Sample Preparation DeadTime Determine Dead Time (t0) Using Thiourea Start->DeadTime Standards Run Reference Standards (Acetophenone, Toluene, etc.) DeadTime->Standards CalCurve Construct Calibration Curve Log k vs. Log P Standards->CalCurve InjectSample Inject 2-ethyl-6-fluoro-1H-benzimidazole CalCurve->InjectSample Calc Calculate Capacity Factor (k) Interpolate Log P InjectSample->Calc

Caption: Workflow for determining LogP via HPLC (OECD 117). The capacity factor k is the key metric derived from retention time.

Protocol B: Shake-Flask Method (OECD 107)

Best for: High precision, validating HPLC results, and regulatory submission. Principle: Physical partitioning of the solute between n-octanol and water until equilibrium.

Critical Scientific Insight (The "Saturation" Rule)

Many protocols fail because the solvents are not pre-saturated. You must pre-saturate the water with octanol and the octanol with water for 24 hours prior to the experiment. If you skip this, the volume changes during mixing will skew the concentration calculations.

Methodology
  • Phase Preparation: Mix 1-octanol and phosphate buffer (pH 7.4) in a separation funnel. Shake for 24 hours. Separate the phases.

  • Stock Solution: Dissolve the benzimidazole in the pre-saturated octanol phase. Measure UV-Vis absorbance (

    
    ) at 
    
    
    
    (approx 270-275 nm for benzimidazoles).
  • Partitioning:

    • Take 10 mL of Stock Octanol.

    • Add 10 mL of Pre-saturated Buffer.

    • Shake mechanically for 1 hour (avoid vigorous emulsions).

    • Centrifuge to separate phases completely.

  • Quantification: Measure the absorbance of the octanol phase (

    
    ) and the aqueous phase.
    
  • Calculation:

    
    
    

Part 4: ADME & Biological Implications[3][4]

Lipophilicity and Bioavailability

With an estimated LogP of 2.4 - 2.5 , 2-ethyl-6-fluoro-1H-benzimidazole exhibits:

  • High Oral Absorption: Compounds with LogP 1-3 usually have excellent passive diffusion across the intestinal epithelium.

  • Blood-Brain Barrier (BBB) Permeability: The fluorine atom enhances lipid solubility without adding excessive molecular weight, facilitating CNS penetration.

  • Metabolic Stability: The ethyl group at position 2 blocks the rapid oxidation often seen at the C2 position of unsubstituted benzimidazoles. However, the ethyl chain itself may be subject to CYP450 hydroxylation.

LogP vs. LogD (pH Dependence)

Benzimidazoles are amphoteric but primarily basic (pKa of conjugate acid ~5.5).

  • At pH 1.2 (Stomach): The molecule is protonated (cationic). LogD will be significantly lower (< 0), aiding solubility.

  • At pH 7.4 (Blood): The molecule is neutral. LogD

    
     LogP (~2.4), aiding membrane transport.
    

References

  • OECD Guidelines for the Testing of Chemicals, Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing, Paris.

  • OECD Guidelines for the Testing of Chemicals, Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing, Paris.

  • PubChem Compound Summary: Benzimidazole. National Center for Biotechnology Information. (Base scaffold data).

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity).Journal of Fluorine Chemistry, 109(1), 3-11. (Mechanistic insight on Fluorine lipophilicity).
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Rule of 5 and LogP context).

Sources

Protocols & Analytical Methods

Method

Phillips condensation protocol for 2-ethyl-6-fluoro-1H-benzimidazole

Application Note & Protocol Topic: Phillips Condensation Protocol for the Synthesis of 2-Ethyl-6-fluoro-1H-benzimidazole Audience: Researchers, scientists, and drug development professionals. Abstract Fluorinated benzimi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Phillips Condensation Protocol for the Synthesis of 2-Ethyl-6-fluoro-1H-benzimidazole

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fluorinated benzimidazoles are a cornerstone of modern medicinal chemistry, valued for their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. This document provides a comprehensive guide to the synthesis of 2-ethyl-6-fluoro-1H-benzimidazole, a key heterocyclic scaffold, via the Phillips condensation reaction. Authored from the perspective of a Senior Application Scientist, this note explains the underlying reaction mechanism, offers a detailed, step-by-step laboratory protocol, and includes expert guidance on reaction optimization, product characterization, and troubleshooting. The protocol is designed to be a self-validating system, ensuring researchers can achieve reliable and reproducible results.

Introduction: The Significance of Fluorinated Benzimidazoles

The benzimidazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs.[1][2] The strategic introduction of a fluorine atom, as in 2-ethyl-6-fluoro-1H-benzimidazole, can profoundly influence a molecule's pharmacological profile. Fluorine's high electronegativity and small van der Waals radius can modulate pKa, improve membrane permeability, and block sites of metabolism, thereby enhancing the drug-like properties of the parent compound.

The Phillips condensation is a classical and robust method for constructing the benzimidazole ring system.[3][4][5] It involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic, dehydrating conditions. This application note specifically details the condensation of 4-fluoro-1,2-phenylenediamine with propanoic acid, typically facilitated by polyphosphoric acid (PPA), to yield the target compound.

Reaction Scheme:

Reaction scheme for the synthesis of 2-ethyl-6-fluoro-1H-benzimidazole

Mechanism and Rationale of the Phillips Condensation

Understanding the reaction mechanism is critical for troubleshooting and optimization. The Phillips condensation proceeds through a two-stage acid-catalyzed process: N-acylation followed by intramolecular cyclization and dehydration.[3]

  • Protonation & N-Acylation: The reaction is initiated by the protonation of the carboxylic acid (propanoic acid) by a strong acid catalyst like PPA. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by one of the amino groups of the 4-fluoro-1,2-phenylenediamine. This step forms an N-acyl intermediate (amide).

  • Intramolecular Cyclization: The second amino group of the N-acyl intermediate then performs a nucleophilic attack on the amide carbonyl carbon. This intramolecular reaction leads to the formation of a five-membered heterocyclic ring, a key tetrahedral intermediate.

  • Dehydration: The reaction is driven to completion by the elimination of two molecules of water. The acidic and dehydrating environment provided by PPA is crucial for this final aromatization step, which yields the stable benzimidazole ring system.[6][7]

Causality Behind Experimental Choices:

  • Polyphosphoric Acid (PPA): PPA serves a dual role. It is an effective Brønsted acid to catalyze the reaction and a powerful dehydrating agent to absorb the water produced, driving the equilibrium towards the product.[6][7][8] Its high viscosity and ability to act as a solvent at elevated temperatures make it ideal for this synthesis.[9][10]

  • Elevated Temperature: The reaction requires significant thermal energy (typically 150-180 °C) to overcome the activation barriers for both the initial acylation and the final dehydration steps.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-ethyl-6-fluoro-1H-benzimidazole.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
4-Fluoro-1,2-phenylenediamineC₆H₇FN₂126.131.26 g10.0Substrate
Propanoic AcidC₃H₆O₂74.080.89 mL12.0Reagent (1.2 equiv.)
Polyphosphoric Acid (PPA)Hₙ₊₂PₙO₃ₙ₊₁N/A~15 gN/ACatalyst & Solvent
Sodium Bicarbonate (Sat. Sol.)NaHCO₃84.01As neededN/AFor neutralization
Ethyl AcetateC₄H₈O₂88.11As neededN/AExtraction Solvent
Brine (Sat. NaCl Sol.)NaCl58.44As neededN/AFor washing
Anhydrous Sodium SulfateNa₂SO₄142.04As neededN/ADrying Agent
Equipment
  • 100 mL three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with a nitrogen inlet/outlet

  • Heating mantle with a temperature controller and thermocouple

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • Equip a 100 mL three-neck round-bottom flask with a mechanical stirrer and a reflux condenser. Ensure the setup is under a gentle flow of nitrogen.

    • To the flask, add polyphosphoric acid (~15 g). Note: PPA is highly viscous; it is best handled when slightly warm (>60 °C) to facilitate pouring.[6]

    • Begin stirring and add 4-fluoro-1,2-phenylenediamine (1.26 g, 10.0 mmol).

    • Slowly add propanoic acid (0.89 mL, 12.0 mmol) to the mixture.

  • Reaction Execution:

    • Heat the reaction mixture to 160 °C using a heating mantle.

    • Maintain vigorous stirring at this temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). (Eluent: Ethyl Acetate/Hexane 1:1). The starting diamine is UV active and will have a lower Rf than the more nonpolar benzimidazole product.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to approximately 80-90 °C.

    • CAUTION: The next step is highly exothermic. Carefully and slowly pour the warm reaction mixture onto crushed ice (~100 g) in a large beaker with vigorous stirring.

    • The crude product may precipitate. The mixture will be strongly acidic.

    • Slowly neutralize the acidic slurry by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. Check the pH with litmus paper.

    • Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (Eluent: gradient of 20% to 50% ethyl acetate in hexane) to yield the pure product.

Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Setup1 Combine PPA, 4-fluoro- 1,2-phenylenediamine, and propanoic acid in flask Setup2 Assemble with stirrer and condenser under N2 Setup1->Setup2 React1 Heat to 160 °C with vigorous stirring Setup2->React1 Start Heating React2 Maintain for 4-6 hours React1->React2 React3 Monitor by TLC React2->React3 Workup1 Cool to ~90 °C React3->Workup1 Reaction Complete Workup2 Quench on ice Workup1->Workup2 Workup3 Neutralize with NaHCO3 Workup2->Workup3 Workup4 Extract with Ethyl Acetate Workup3->Workup4 Workup5 Dry and concentrate Workup4->Workup5 Purify Recrystallize or perform column chromatography Workup5->Purify Crude Product Analyze Characterize by NMR, MS, and MP Purify->Analyze Final Final Analyze->Final Pure Product

Caption: Experimental workflow for the synthesis of 2-ethyl-6-fluoro-1H-benzimidazole.

Characterization and Expected Results

  • Yield: Expected yield is typically in the range of 70-85% after purification.

  • Appearance: The pure product should be an off-white to light tan solid.

  • Melting Point: The melting point should be sharp. Literature analogs suggest a range of 160-180 °C.

  • ¹H NMR Spectroscopy: This is a crucial technique for structural confirmation.[1] The spectrum (in DMSO-d₆) is expected to show characteristic signals:

    • A broad singlet in the downfield region (~12.5 ppm) for the N-H proton.

    • Signals in the aromatic region (7.0-7.6 ppm) corresponding to the three protons on the fluorinated benzene ring.

    • A quartet at ~2.9 ppm for the methylene (-CH₂) group of the ethyl substituent.

    • A triplet at ~1.3 ppm for the methyl (-CH₃) group of the ethyl substituent.

  • Mass Spectrometry (MS): ESI-MS should show a prominent [M+H]⁺ ion at m/z = 165.07, confirming the molecular weight of the product.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete reaction due to insufficient heating or time. 2. Water present in reagents or solvent, inhibiting the dehydration step. 3. Loss of product during work-up (e.g., product is soluble in the aqueous layer if not fully neutralized).[11]1. Ensure the reaction temperature is maintained at 160 °C and extend the reaction time. Monitor closely with TLC. 2. Use anhydrous reagents and ensure glassware is thoroughly dried. 3. Ensure complete neutralization to pH 7-8 before extraction. Perform a back-extraction of the aqueous layer if product loss is suspected.
Dark Tar Formation Overheating or extended reaction times can lead to polymerization or decomposition.[12]Reduce the reaction temperature slightly (e.g., to 150 °C) or shorten the reaction time. Ensure the starting materials are pure.
Incomplete Neutralization PPA requires a large amount of base for neutralization.Add the bicarbonate solution slowly and in portions, with vigorous stirring, until effervescence ceases completely and the pH is stable.
Purification Difficulties Presence of unreacted starting materials or side products.If recrystallization is ineffective, column chromatography is the recommended alternative for achieving high purity.

Safety Precautions

  • Polyphosphoric Acid (PPA): Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The quenching and neutralization steps are highly exothermic and should be performed with extreme care behind a blast shield.

  • 4-Fluoro-1,2-phenylenediamine: Toxic if swallowed or in contact with skin. It is a suspected mutagen. Handle with appropriate PPE.

  • Propanoic Acid: Corrosive. Causes skin and eye burns. The vapor is irritating to the respiratory system. Handle in a fume hood.

Conclusion

The Phillips condensation reaction is a highly effective and reliable method for the synthesis of 2-ethyl-6-fluoro-1H-benzimidazole. By carefully controlling reaction parameters such as temperature and stoichiometry, and by adhering to the detailed work-up and purification procedures outlined in this note, researchers can consistently obtain high yields of this valuable chemical intermediate. The insights into the reaction mechanism and troubleshooting will further empower scientists to adapt and optimize this protocol for the synthesis of other novel benzimidazole derivatives.

References

  • AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. AdiChemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Supporting Information. Retrieved from [Link]

  • CoLab.ws. (2010, September 15). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2021). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 26(21), 6639. Retrieved from [Link]

  • Kaushik, P., et al. (2023, August 11). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • Banerjee, D. (2023, April 10). Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. Retrieved from [Link]

  • Banerjee, D. (2023, April 8). (PDF) Polyphosphoric Acid in Organic Synthesis. ResearchGate. Retrieved from [Link]

  • Reddit. (2017, March 8). Polyphosphoric acid synth. r/chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Wang, E., et al. (2023). Polyphosphoric Acid-Promoted Efficient Synthesis of Cinnamides via Aldol Condensation of Amide. Molecules, 28(19), 6934. Retrieved from [Link]

  • Zengin, G., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 25(22), 5345. Retrieved from [Link]

  • The Benicewicz Group. (n.d.). Synthesis and Characterization of High Molecular Weight Hexafluoroisopropylidene-Containing Polybenzimidazole for High-Temperature Polymer Electrolyte Membrane Fuel Cells. Retrieved from [Link]

  • da Costa, E. S. F., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(5), 1326. Retrieved from [Link]

  • Beilstein Journals. (2016, November 16). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Retrieved from [Link]

  • Bhandari, D., et al. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre, 13(5), 21-27. Retrieved from [Link]

  • Reddit. (2022, November 13). Issues with a reported condensation reaction/enamine formation. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2021, October 15). (PDF) Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Retrieved from [Link]

  • Lee, C. K., & Lee, I. S. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 425. Retrieved from [Link]

  • Journal of Applicable Chemistry. (2015). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Retrieved from [Link]

  • ResearchGate. (2023, October 5). (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

  • El-Subbagh, H. I., et al. (2011). SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[3][4]DIAZEPINES. HETEROCYCLES, 83(12), 2687. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluoro-2-(phenylamino)benzoic acid. Retrieved from [Link]

  • Beilstein Journals. (2022, December 16). Efficient synthesis of fluorinated triphenylenes with enhanced arene–perfluoroarene interactions in columnar mesophases. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012010538A2 - Novel processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1h-pyrrolo[2,3-b]pyridine-3-carbonyl].

Sources

Application

Application Note: Microwave-Assisted Synthesis of 2-ethyl-6-fluoro-1H-benzimidazole

Abstract This application note provides a comprehensive and detailed protocol for the rapid and efficient synthesis of 2-ethyl-6-fluoro-1H-benzimidazole. This method leverages the advantages of Microwave-Assisted Organic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the rapid and efficient synthesis of 2-ethyl-6-fluoro-1H-benzimidazole. This method leverages the advantages of Microwave-Assisted Organic Synthesis (MAOS), a green chemistry technique that significantly reduces reaction times, improves yields, and minimizes by-products compared to conventional heating methods.[1][2][3] The protocol is designed for researchers, chemists, and professionals in drug development and medicinal chemistry who require a reliable and scalable method for producing fluorinated benzimidazole scaffolds. Fluorinated benzimidazoles are of significant interest in the pharmaceutical industry due to their prevalence in a wide range of biologically active molecules.[4][5][6] We will detail the reaction mechanism, step-by-step experimental procedures, data analysis, and the scientific rationale behind the protocol design.

Introduction and Scientific Rationale

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[7][8] The incorporation of a fluorine atom, as in 2-ethyl-6-fluoro-1H-benzimidazole, can substantially modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its pharmacological profile.[4][6]

Traditional synthesis of benzimidazoles, such as the Phillips condensation, typically involves refluxing an o-phenylenediamine with a carboxylic acid in the presence of a strong acid for several hours.[7] These methods are often energy-intensive and time-consuming. Microwave-assisted synthesis presents a transformative alternative.[9] Microwave irradiation accelerates chemical reactions by directly and efficiently heating the polar molecules in the reaction mixture through mechanisms of dipolar polarization and ionic conduction.[2] This results in uniform, rapid, and localized heating that can dramatically increase reaction rates, often reducing synthesis times from hours to mere minutes.[3][9][10] This protocol harnesses these benefits to provide a greener, faster, and more efficient pathway to the target compound.[1][10]

The chosen reaction is the acid-catalyzed condensation of 4-fluoro-1,2-phenylenediamine with propionic acid . In this one-pot synthesis, propionic acid serves as both a reactant and a component of the reaction medium, which is efficiently heated by microwave energy.

Reaction Scheme and Mechanism

The synthesis proceeds via an acid-catalyzed condensation reaction. The proposed mechanism involves two key stages:

  • Amide Formation: One of the amino groups of 4-fluoro-1,2-phenylenediamine performs a nucleophilic attack on the carbonyl carbon of propionic acid.

  • Cyclization and Dehydration: The second amino group then attacks the newly formed amide carbonyl, leading to an intramolecular cyclization. A subsequent dehydration step yields the aromatic 2-ethyl-6-fluoro-1H-benzimidazole.

Reaction: 4-fluoro-1,2-phenylenediamine + Propionic Acid ---(Microwave, H+)---> 2-ethyl-6-fluoro-1H-benzimidazole + 2 H₂O

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaPuritySupplier
4-Fluoro-1,2-phenylenediamine367-31-7C₆H₇FN₂≥98%Standard chemical suppliers
Propionic Acid79-09-4C₃H₆O₂≥99%Standard chemical suppliers
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃ACS ReagentStandard chemical suppliers
Ethanol (for recrystallization)64-17-5C₂H₅OH95% or AbsoluteStandard chemical suppliers
Deionized Water7732-18-5H₂O-Laboratory supply
Equipment
  • Monowave or Multiwave Microwave Synthesizer (e.g., Anton Paar Monowave series, CEM Discover series)

  • 10 mL microwave reaction vial with a magnetic stirrer bar

  • Analytical balance (± 0.1 mg)

  • Standard laboratory glassware (beakers, Erlenmeyer flasks)

  • Büchner funnel and vacuum filtration apparatus

  • pH paper or pH meter

  • Melting point apparatus

  • NMR Spectrometer and Mass Spectrometer for product characterization

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with checkpoints for reaction completion and product purity.

Workflow Diagram

SynthesisWorkflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Microwave Reaction cluster_workup Step 3: Isolation cluster_purify Step 4: Purification & Analysis A Weigh 1.0 mmol (126.1 mg) of 4-fluoro-1,2-phenylenediamine B Add to 10 mL microwave vial with a stir bar A->B C Add 2.0 mL of Propionic Acid B->C D Seal vial and place in microwave synthesizer C->D Setup E Irradiate: 150°C, 10 min hold time (Stirring: 600 RPM) D->E F Cool vial to < 50°C using compressed air E->F G Transfer cooled mixture to 50 mL beaker containing 20 mL ice water F->G Work-up H Neutralize with saturated NaHCO₃ solution until pH ~7-8 (Precipitate forms) G->H I Filter solid product using Büchner funnel H->I J Wash with cold deionized water (2x10 mL) I->J K Recrystallize crude product from ethanol/water mixture J->K Purification L Dry product under vacuum K->L M Characterize by NMR, MS, and melting point L->M

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction temperature for 2-ethyl-6-fluoro-1H-benzimidazole production

Topic: Optimizing Reaction Temperature for Production Audience: Medicinal Chemists, Process Development Scientists Status: Active | Doc ID: TSC-BZ-042 Executive Summary: The Thermodynamic Challenge The synthesis of 2-eth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Production

Audience: Medicinal Chemists, Process Development Scientists Status: Active | Doc ID: TSC-BZ-042

Executive Summary: The Thermodynamic Challenge

The synthesis of 2-ethyl-6-fluoro-1H-benzimidazole is a classic Phillips condensation between 4-fluoro-1,2-phenylenediamine and propionic acid (or equivalents).

The Core Technical Conflict: This reaction proceeds in two distinct kinetic stages.

  • Acylation (Fast, Low

    
    ):  Formation of the mono-amide intermediate (N-(2-amino-4/5-fluorophenyl)propionamide). This occurs readily at 80–100°C.
    
  • Cyclodehydration (Slow, High

    
    ):  Ring closure to form the benzimidazole core. This is the rate-limiting step and is thermodynamically demanding, often requiring temperatures >130°C or strong dehydrating conditions.
    

Critical Note on Isomerism: Users often report "isomer contamination." Note that 5-fluoro and 6-fluoro benzimidazoles are tautomers . In solution, the proton on the imidazole nitrogen rapidly exchanges. Unless the nitrogen is alkylated (R-group substitution), these are the same chemical entity.

Visualizing the Reaction Pathway

The following diagram illustrates the energy landscape and critical temperature thresholds required to push the reaction from the intermediate "trap" to the final product.

ReactionPathway cluster_legend Thermodynamic Zones Start Precursors (Diamine + Propionic Acid) Intermediate Mono-Amide Intermediate (Kinetic Trap) Start->Intermediate  T < 100°C (Fast Acylation)   SideProduct Oxidative Tars (Quinones) Start->SideProduct  O2 Exposure (Oxidation)   Product 2-Ethyl-6-Fluoro- 1H-Benzimidazole Intermediate->Product  T > 130°C + Acid (Cyclodehydration)   Intermediate->SideProduct  Prolonged Heat w/o Cyclization   key1 Zone 1: Kinetic Control (<100°C) key2 Zone 2: Thermodynamic Control (>130°C)

Figure 1: Reaction coordinate showing the temperature-dependent transition from kinetic intermediate to thermodynamic product.

Validated Experimental Protocol

To ensure complete conversion, we recommend the Polyphosphoric Acid (PPA) method over standard aqueous acid reflux, as it allows for higher internal temperatures and acts as a solvent/dehydrating agent simultaneously.

Protocol: High-Temperature PPA Cyclization
ParameterSpecificationRationale
Stoichiometry 1.0 eq Diamine : 1.2 eq Propionic AcidSlight excess of acid drives equilibrium; PPA serves as solvent.
Solvent/Catalyst Polyphosphoric Acid (PPA)Functions as both solvent and strong Lewis acid/dehydrating agent.
Temperature 140°C – 150°C CRITICAL: Must exceed 130°C to overcome activation energy for ring closure.
Time 3–5 HoursMonitor via HPLC/TLC. Disappearance of intermediate is key.
Atmosphere Nitrogen/ArgonPrevents oxidation of the electron-rich diamine precursor.

Step-by-Step Workflow:

  • Mixing: In a round-bottom flask, mix 4-fluoro-1,2-phenylenediamine (1.0 eq) with PPA (10–15 volumes by weight).

  • Addition: Add propionic acid (1.2 eq). Stir to ensure homogeneity.

  • Ramp: Heat slowly to 145°C . Note: The mixture will become viscous.

  • Reaction: Hold at 145°C for 4 hours.

  • Quench: Cool to ~80°C (do not let it solidify completely). Pour slowly into crushed ice/water with vigorous stirring.

  • Neutralization: Adjust pH to ~8–9 using Ammonium Hydroxide (

    
    ) to precipitate the free base.
    
  • Isolation: Filter the solid precipitate. Recrystallize from Ethanol/Water.

Troubleshooting Guide & FAQs
Q1: My LC-MS shows a major peak at M+18 relative to the product mass. What is this?

Diagnosis: Incomplete Cyclization. Explanation: The M+18 peak corresponds to the open-chain amide intermediate (Product Mass +


). You have successfully formed the amide bond but failed to drive the dehydration step.
Solution: 
  • Increase Temperature: If refluxing in water/HCl (100°C), switch to PPA (140°C) or a sealed tube.

  • Extend Time: If using microwave synthesis, increase hold time by 50%.

  • Check Acid Strength: Ensure the pH is sufficiently low (<1) during the reaction to protonate the carbonyl and facilitate water loss.

Q2: The reaction mixture turned black/tarry, and the yield is <30%.

Diagnosis: Oxidative Degradation. Explanation: Phenylenediamines are highly susceptible to oxidation, forming quinone-imines and oligomers (aniline black-like dyes) when heated in air. Solution:

  • Inert Atmosphere: You must sparge the reaction vessel with

    
     or Ar before heating.
    
  • Antioxidant: Add a pinch of Sodium Metabisulfite (

    
    ) to the reaction mixture if running in aqueous media.
    
  • Quality Check: Ensure your starting diamine is not already dark brown/black before starting. Recrystallize the precursor if necessary.

Q3: I see two spots on TLC or two peaks in NMR. Is this a regioisomer mixture?

Diagnosis: Tautomerism (False Alarm). Explanation: Because the imidazole ring has a free -NH group, the proton hops between


 and 

.
  • Structure A: 2-ethyl-6-fluoro-1H-benzimidazole.

  • Structure B: 2-ethyl-5-fluoro-1H-benzimidazole. Verification: These are chemically identical in solution. If you alkylate the nitrogen (e.g., with methyl iodide), you will lock the isomers and separate them. If you need the free base, treat it as a single compound.

Decision Tree: Optimization Strategy

Use this logic flow to determine your next experimental move based on current results.

TroubleshootingTree Start Analyze Crude Product (LCMS / TLC) Q_Mass Is Mass = Target + 18? Start->Q_Mass Res_Inter Intermediate Persists Q_Mass->Res_Inter Yes Q_Color Is Product Black/Tarry? Q_Mass->Q_Color No Action_Heat Action: Increase Temp >140°C Switch to PPA Res_Inter->Action_Heat Res_Ox Oxidative Degradation Q_Color->Res_Ox Yes Q_Yield Clean but Low Yield? Q_Color->Q_Yield No Action_Inert Action: N2 Purge Add Na2S2O5 Res_Ox->Action_Inert Action_Cat Action: Check Stoichiometry (Excess Propionic Acid) Q_Yield->Action_Cat Yes

Figure 2: Troubleshooting logic for optimizing reaction conditions.

References
  • Phillips Condens

    • Title: Phillips Condensation Reaction: Mechanism and Explanation[1]

    • Source: AdiChemistry[1]

    • URL:[Link]

  • Benzimidazole Synthesis Review

    • Title: Various approaches for the synthesis of benzimidazole derivatives[1][2][3][4][5][6][7][8]

    • Source: Semantic Scholar / ResearchG
    • URL:[Link]

  • Microwave Assisted Synthesis (Altern

    • Title: Benzimidazole synthesis - Organic Chemistry Portal
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Precursor D

    • Title: 4-Fluoro-1,2-phenylenediamine | CAS 367-31-7[9][10]

    • Source: TCI Chemicals (Technical D

Sources

Optimization

Technical Support Center: Solubility Enhancement for 2-ethyl-6-fluoro-1H-benzimidazole

Introduction: Understanding the Solubility Challenge Researchers working with novel heterocyclic compounds frequently encounter challenges with aqueous solubility. 2-ethyl-6-fluoro-1H-benzimidazole is a representative ex...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Solubility Challenge

Researchers working with novel heterocyclic compounds frequently encounter challenges with aqueous solubility. 2-ethyl-6-fluoro-1H-benzimidazole is a representative example of a molecule that, based on its chemical structure, is predicted to have low water solubility. The core benzimidazole structure, combined with a lipophilic ethyl group, suggests that achieving concentrations suitable for biological assays and preclinical studies requires a systematic formulation approach.

This technical guide provides a structured, question-and-answer-based framework for diagnosing and solving solubility issues with 2-ethyl-6-fluoro-1H-benzimidazole and other similar poorly soluble benzimidazole derivatives. Our approach is grounded in fundamental physicochemical principles to empower researchers to make informed decisions. More than 70% of new chemical entities in development pipelines exhibit poor aqueous solubility, making these strategies critical for advancing drug discovery projects[1].

Preliminary Assessment: Characterizing Your Compound

FAQ: What are the critical physicochemical properties I should consider?

Answer: The three most important properties governing aqueous solubility for an ionizable compound like this are its intrinsic solubility (S₀), its acid dissociation constant (pKa), and its lipophilicity (logP).

  • Intrinsic Solubility (S₀): This is the solubility of the neutral, un-ionized form of the drug. It represents the baseline solubility that all other strategies will aim to improve upon. For poorly soluble drugs, this value can be in the low µg/mL range[2].

  • Acid Dissociation Constant (pKa): The benzimidazole ring system is amphoteric, meaning it has both a weakly basic and a weakly acidic site.[3]. The most relevant value for solubility enhancement in biological systems (typically pH 5-8) is the basic pKa of the imidazole ring, which for the parent benzimidazole is approximately 5.6[3][4]. Protonation of this site at a pH below the pKa will generate a charged, more water-soluble cation. The electron-withdrawing fluorine at the 6-position will likely decrease this basic pKa slightly.

  • Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's hydrophobicity. A higher logP value generally corresponds to lower aqueous solubility. The addition of the 2-ethyl group increases the lipophilicity compared to the parent benzimidazole (logP ≈ 1.3)[5][6].

PropertyPredicted Value/Range for 2-ethyl-6-fluoro-1H-benzimidazoleRationale & Significance
Intrinsic Solubility (S₀) Low (likely < 10 µg/mL)Benzimidazole core is poorly soluble in neutral water; the ethyl group increases lipophilicity, further reducing solubility.
Basic pKa ~4.5 - 5.5The parent benzimidazole pKa is ~5.6. The electron-withdrawing fluoro group is expected to lower this value. This is the key handle for pH-based solubilization.
logP > 2.0The ethyl group significantly increases lipophilicity over the parent scaffold. High lipophilicity is a primary driver of poor aqueous solubility.[7]

Troubleshooting Guide: Step-by-Step Solubilization Strategies

This section is designed as a logical workflow to guide you from initial dissolution failure to a successful formulation.

Q1: I've added my compound to a neutral aqueous buffer (e.g., PBS pH 7.4) and it won't dissolve. What is the first and most important strategy I should try?

Answer: pH Adjustment.

Given that 2-ethyl-6-fluoro-1H-benzimidazole is a weak base, the most effective initial strategy is to lower the pH of the solvent. By protonating the basic nitrogen on the imidazole ring, you create a cationic salt which is significantly more water-soluble. The relationship between pH, pKa, and solubility for a weak base is described by the Henderson-Hasselbalch equation.[8][9].

Mechanism of pH-Dependent Solubilization

cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) Protonated_Form Benzimidazolium Cation (Charged, Water-Soluble) Neutral_Form Neutral Benzimidazole (Poorly Water-Soluble) Protonated_Form->Neutral_Form - H+ Neutral_Form->Protonated_Form + H+

Caption: pH effect on benzimidazole ionization and solubility.

Experimental Protocol:

  • Prepare a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0, 3.0).

  • Add a known excess amount of 2-ethyl-6-fluoro-1H-benzimidazole to a fixed volume of each buffer in separate vials.

  • Agitate the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached (shake-flask method).

  • Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the measured solubility against the buffer pH to determine the pH-solubility profile. You should observe a logarithmic increase in solubility as the pH drops below the compound's pKa.[10][11].

Q2: pH adjustment improved solubility, but it's not compatible with my cell-based assay. What should I try next?

Answer: Use of Co-solvents.

Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the overall polarity of the aqueous solvent system.[12][13]. This is a very common and effective strategy, especially for preparing concentrated stock solutions.

Commonly Used Co-solvents in Preclinical Research [14][15]

Co-solventPolarityCommon Use Notes
Dimethyl Sulfoxide (DMSO) HighExcellent solubilizing power for many compounds. Often used for primary stock solutions (e.g., 10-50 mM). Can have cellular toxicity at concentrations >0.5% v/v.
Ethanol MediumGood solubilizing power and less toxic than DMSO. Frequently used in formulations.
Polyethylene Glycol 400 (PEG 400) MediumA non-volatile, low-toxicity polymer often used in both in vitro and in vivo formulations.
Propylene Glycol (PG) MediumSimilar to PEG 400, widely used as a vehicle in pharmaceutical preparations.

Experimental Protocol:

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO (or another suitable co-solvent) to create a high-concentration stock (e.g., 20 mM). Ensure it is fully dissolved.

  • Serial Dilution: Serially dilute this stock solution into your final aqueous assay buffer.

  • Observe for Precipitation: After each dilution step, visually inspect for any signs of precipitation (cloudiness, particulates). This helps determine the maximum concentration achievable in your final assay medium with an acceptable percentage of co-solvent.

  • Important: Always run a vehicle control in your experiment containing the same final concentration of the co-solvent to account for any effects of the solvent itself.

Q3: I need to avoid organic solvents entirely for an in vivo study. Are there other options?

Answer: Complexation with Cyclodextrins.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16]. They can encapsulate poorly soluble "guest" molecules, like 2-ethyl-6-fluoro-1H-benzimidazole, forming an inclusion complex that has significantly higher aqueous solubility.[17]. This strategy is particularly effective for benzimidazole-containing drugs like albendazole.[18][19][20].

Mechanism of Cyclodextrin Inclusion Complexation

cluster_0 Components cluster_1 Formation BZM Benzimidazole (Poorly Soluble) Complex Hydrophilic Exterior Benzimidazole in Hydrophobic Cavity Soluble Inclusion Complex BZM->Complex:f1 CD Cyclodextrin (Water Soluble) CD->Complex:f0 CD->Complex:f2

Caption: Encapsulation of a drug within a cyclodextrin host.

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HPβCD): Highly water-soluble and widely used in pharmaceutical formulations due to its excellent safety profile. It has shown remarkable success in solubilizing other benzimidazoles.[18]

  • Sulfobutylether-β-cyclodextrin (SBEβCD): An anionic cyclodextrin derivative that can be very effective for cationic (protonated) drugs.

Experimental Protocol:

  • Prepare an aqueous solution of HPβCD (e.g., 10-40% w/v).

  • Add an excess of 2-ethyl-6-fluoro-1H-benzimidazole to the cyclodextrin solution.

  • Stir or sonicate the mixture for 24-48 hours to facilitate complex formation.

  • Filter the solution through a 0.22 µm filter to remove undissolved compound.

  • Quantify the concentration in the filtrate to determine the solubility enhancement. The increase can be dramatic, often over 100-fold.[18][21].

Q4: What if I still see low solubility or precipitation? Can I use surfactants?

Answer: Yes, Surfactant-Mediated Solubilization is another powerful technique.

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, CMC), form micelles in water.[22]. These micelles have a hydrophobic core that can solubilize poorly soluble drugs, effectively hiding them from the aqueous environment.[23][24].

Common Non-ionic Surfactants:

  • Polysorbate 80 (Tween® 80)

  • Polysorbate 20 (Tween® 20)

  • Polyoxyl 35 castor oil (Kolliphor® EL, formerly Cremophor® EL)

Considerations:

  • Surfactants are very effective but can interfere with certain biological assays (e.g., by disrupting cell membranes).

  • The choice and concentration of surfactant must be carefully optimized.[22][25].

  • This approach is often used in lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) to enhance oral bioavailability.[26].

General Workflow for Solubility Enhancement

This flowchart provides a logical decision-making process for tackling a solubility challenge.

Caption: Decision tree for selecting a solubilization strategy.

References

  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved February 16, 2026.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved February 16, 2026.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Retrieved February 16, 2026.
  • Wikipedia. (n.d.). Cosolvent. Retrieved February 16, 2026.
  • MDPI. (n.d.).
  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved February 16, 2026.
  • SciELO. (n.d.). Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. Retrieved February 16, 2026.
  • Pion. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Retrieved February 16, 2026.
  • PubMed. (2022, December 24). Influence of Hydrophobic and Hydrophilic Chain Length of CiEj Surfactants on the Solubilization of Active Pharmaceutical Ingredients. Retrieved February 16, 2026.
  • American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions. Retrieved February 16, 2026.
  • ACS Publications. (n.d.). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Retrieved February 16, 2026.
  • Lubrizol. (n.d.). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. Retrieved February 16, 2026.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved February 16, 2026.
  • PubMed. (2018, January 11). Inclusion complex and nanoclusters of cyclodextrin to increase the solubility and efficacy of albendazole. Retrieved February 16, 2026.
  • MDPI. (2023, October 27). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Retrieved February 16, 2026.
  • Panacea Research Library. (n.d.).
  • SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Retrieved February 16, 2026.
  • StuDocu. (n.d.). Exp. 11 The influence of pH on solubility in water Theory:. Retrieved February 16, 2026.
  • ResearchGate. (n.d.). (PDF) Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. Retrieved February 16, 2026.
  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved February 16, 2026.
  • PubMed. (2007, January 10). Use of surfactants as plasticizers in preparing solid dispersions of poorly soluble API: selection of polymer-surfactant combinations using solubility parameters and testing the processability. Retrieved February 16, 2026.
  • PubMed. (2021, June 7). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Retrieved February 16, 2026.
  • cr subscription agency. (n.d.). Techniques used for Solubility Enhancement of Albendazole. Retrieved February 16, 2026.
  • ResearchGate. (n.d.). (PDF) Ionic Equilibria and the pH Dependence of Solubility. Retrieved February 16, 2026.
  • BenchChem. (n.d.). Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays. Retrieved February 16, 2026.
  • SciELO. (n.d.). Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. Retrieved February 16, 2026.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved February 16, 2026.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved February 16, 2026.
  • ChemicalBook. (2024, September 3). Benzimidazole: Chemical property, Primary Use, and biological activity. Retrieved February 16, 2026.
  • Alfa Chemistry. (n.d.). CAS 1195774-88-9 2-Ethyl-6-fluoro-1H-benzimidazole. Retrieved February 16, 2026.
  • PubChem. (n.d.).
  • PMC. (n.d.). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. Retrieved February 16, 2026.
  • Sigma-Aldrich. (n.d.). Benzimidazole 98 51-17-2. Retrieved February 16, 2026.
  • PubChem. (n.d.). 2-Ethyl-1H-benzimidazole-6-carboxylic acid. Retrieved February 16, 2026.
  • Scent.vn. (n.d.). Benzimidazole (CAS 51-17-2): Odor profile, Properties, & IFRA compliance. Retrieved February 16, 2026.
  • The Good Scents Company. (n.d.). benzimidazole, 51-17-2. Retrieved February 16, 2026.
  • Scholars Research Library. (n.d.). An Overview About Synthetic and Biological Profile of Benzimidazole. Retrieved February 16, 2026.
  • Royal Society of Chemistry. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Retrieved February 16, 2026.
  • Wikipedia. (n.d.). Benzimidazole. Retrieved February 16, 2026.

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Reference Data & Comparative Studies

Validation

The Unseen Potential: A Comparative Guide to the Molecular Docking Scores of 2-Ethyl-6-fluoro-1H-benzimidazole Ligands

In the landscape of contemporary drug discovery, the benzimidazole scaffold stands out as a "privileged" structure, a core moiety that consistently appears in a multitude of pharmacologically active compounds.[1] Its uni...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the benzimidazole scaffold stands out as a "privileged" structure, a core moiety that consistently appears in a multitude of pharmacologically active compounds.[1] Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows for versatile interactions with a wide array of biological targets.[2] This guide delves into the computational evaluation of a specific, promising benzimidazole derivative: 2-ethyl-6-fluoro-1H-benzimidazole. Through a detailed examination of its predicted binding affinities—or molecular docking scores—against various key protein targets, we aim to illuminate its potential therapeutic applications and provide a comparative analysis against established ligands. This document is intended for researchers, scientists, and drug development professionals seeking to leverage in silico methodologies for lead compound identification and optimization.

The Rationale Behind the Fluorine and Ethyl Substitutions

The strategic placement of a fluorine atom at the 6-position and an ethyl group at the 2-position of the benzimidazole core is a calculated decision rooted in established medicinal chemistry principles. The fluorine atom, being highly electronegative, can significantly alter the electronic properties of the molecule, potentially enhancing binding affinity through favorable electrostatic interactions and improving metabolic stability.[3] The ethyl group at the 2-position provides a degree of steric bulk and hydrophobicity, which can be crucial for fitting into and interacting with the hydrophobic pockets of target proteins. This guide will explore how these substitutions are predicted to influence the binding efficacy of the parent benzimidazole scaffold.

A Rigorous Protocol for Molecular Docking Simulation

To ensure the reliability and reproducibility of the docking scores presented, a standardized and scientifically validated molecular docking protocol is paramount. The following step-by-step methodology outlines a robust workflow for predicting the binding affinity of small molecules like 2-ethyl-6-fluoro-1H-benzimidazole to their protein targets.

Experimental Protocol: Molecular Docking
  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • All water molecules and co-crystallized ligands are removed from the protein structure.

    • Hydrogen atoms are added to the protein, and the protonation states of ionizable residues are assigned at a physiological pH of 7.4.

    • The protein structure is then energy minimized using a suitable force field (e.g., AMBER, CHARMM) to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structure of the 2-ethyl-6-fluoro-1H-benzimidazole ligand is drawn using chemical drawing software like ChemDraw.

    • The 2D structure is converted to a 3D conformation.

    • The ligand is assigned appropriate atom types and partial charges.

    • The ligand's geometry is optimized through energy minimization.

  • Grid Generation:

    • A binding site on the protein is defined, typically centered on the active site or a known allosteric site.

    • A grid box is generated around this binding site, encompassing all potential interaction points for the ligand. The size of the grid box is crucial and should be large enough to allow for rotational and translational freedom of the ligand.

  • Molecular Docking:

    • A docking algorithm (e.g., AutoDock Vina, GLIDE) is used to systematically search for the optimal binding pose of the ligand within the defined grid box.

    • The algorithm explores various conformations and orientations of the ligand, evaluating the binding energy for each pose.

    • The final output is a set of docked poses ranked by their predicted binding affinity (docking score), typically expressed in kcal/mol. A more negative score indicates a stronger predicted binding affinity.

  • Analysis of Results:

    • The top-ranked docking poses are visually inspected to analyze the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

    • The docking score of the novel ligand is compared to that of known inhibitors or the native ligand of the target protein.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (PDB Structure, Add Hydrogens) Grid_Gen Grid Generation (Define Binding Site) Protein_Prep->Grid_Gen Prepared Protein Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking Molecular Docking (AutoDock, GLIDE, etc.) Ligand_Prep->Docking Prepared Ligand Grid_Gen->Docking Defined Binding Site Pose_Analysis Pose & Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Docking->Pose_Analysis Docked Poses & Scores Score_Comparison Comparative Analysis (Compare with Known Inhibitors) Pose_Analysis->Score_Comparison Interaction Data

A streamlined workflow for in silico molecular docking studies.

Comparative Analysis of Molecular Docking Scores

Ligand/DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)Reference CompoundReference Score (kcal/mol)Potential Therapeutic Area
Keto-benzimidazole (sulfonyl sub.)EGFRwt1M17-8.1Gefitinib-Anticancer[4]
Keto-benzimidazole (sulfonyl sub.)EGFRT790M3VJO-8.4Gefitinib-Anticancer[4]
2-PhenylbenzimidazoleCDK4/CycD12W96-8.2Abiraterone acetate-Anticancer[5][6]
1a (Novel benzimidazole)EGFR--8.6Compound 4-7.4Anticancer[7]
1i (Novel benzimidazole)EGFR--8.4Compound 4-7.4Anticancer[7]
2-(3,4-dimethylphenyl)-1H-benzimidazoleBeta-Tubulin1SA0-8.50Albendazole-7.0Anthelmintic/Anticancer[8]
2-(4-chloro-3-nitrophenyl)-1H-benzimidazoleBeta-Tubulin1SA0-8.35Albendazole-7.0Anthelmintic/Anticancer[8]
1-(4-((1H–benzimidazol-1-yl) methylamino) phenyl) ethanone (C2)Topoisomerase II DNA gyrase (E. coli)--5.366Norfloxacin-5.708Antibacterial[6]
2-methyl-1H-benzimidazole (C4)Topoisomerase II DNA gyrase (E. coli)--Norfloxacin-5.708Antibacterial[6]

Note: The docking scores are presented as reported in the respective literature and may have been generated using different software and protocols. Direct comparison should be made with caution.

From the table, it is evident that benzimidazole derivatives consistently exhibit strong predicted binding affinities to a range of therapeutically relevant proteins. The docking scores for various analogs against EGFR and tubulin are particularly noteworthy, often surpassing those of the reference compounds. This suggests that 2-ethyl-6-fluoro-1H-benzimidazole, with its strategic substitutions, is likely to demonstrate favorable binding to these and other related targets.

The EGFR Signaling Pathway: A Potential Target

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[9] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for anticancer drug development.[9] Given the promising docking scores of benzimidazole derivatives against EGFR, understanding this pathway is crucial.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Simplified EGFR signaling pathway, a key target in cancer therapy.

Conclusion and Future Directions

The in silico analysis presented in this guide strongly suggests that 2-ethyl-6-fluoro-1H-benzimidazole holds significant promise as a versatile ligand for various therapeutic targets. The comparative data on analogous compounds indicate a high probability of potent binding to key proteins implicated in cancer and infectious diseases. The provided molecular docking protocol offers a robust framework for further computational evaluation of this and other novel benzimidazole derivatives.

It is imperative to underscore that in silico predictions are the first step in a long and rigorous drug discovery pipeline. The promising docking scores for 2-ethyl-6-fluoro-1H-benzimidazole warrant its synthesis and subsequent in vitro and in vivo validation to ascertain its true therapeutic potential. Future studies should focus on experimental verification of its binding affinity, enzyme inhibition assays, and evaluation of its efficacy in relevant disease models. The continued exploration of the benzimidazole scaffold, guided by computational insights, will undoubtedly pave the way for the discovery of next-generation therapeutics.

References

  • Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl ). Chem Rev Lett, 8 (2025), 1132-1145.

  • In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. Bioinform Biol Insights, 2024;18:11779322241247635.

  • Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type. Sains Malaysiana, 52(4), 1203-1215.

  • In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. PubMed,

  • Development of Benzimidazole Anticancer Leads for EGFR Inhibition by 3D-QSAR Based Virtual Screening, Molecular Docking. IFTM University,

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  • Molecular Docking and Rescoring Studies of EGFR Inhibitor Ligands Using Prime MMGB/SA Approach. International Journal of Pharmaceutical Sciences Review and Research, 20(1), 1-7.

  • Identification of Potential p38γ Inhibitors via In Silico Screening, In Vitro Bioassay and Molecular Dynamics Simulation Studies. MDPI,

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  • Benzimidazole derivatives and their uses. Google Patents,

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  • Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. MDPI,

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  • In silico analysis of the inhibitory activities of novel azo derivatives of benzimidazole on egfr (her-2) kinase domain. International Journal of Current Research,

  • 6-ethyl-2-(5-fluoro-2-pyridinyl)-1H-benzimidazole. PubChem,

  • Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed,

  • N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. PMC,

  • In silico and In vitro screening of novel 2-substituted benzimidazole against Escherichia coli. YMER,

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing,

  • The Free Energy Profile of Tubulin Straight-Bent Conformational Changes, with Implications for Microtubule Assembly and Drug Discovery. PLOS,

  • Novel 2-Aryl-1H-Benzimidazole Derivatives and Their Aza-Analogues as Promising Anti-Poxvirus Agents. PubMed,

  • Synthesis and evaluation of 2-aryl-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents. PubMed,

  • Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. PubMed,

  • The free energy profile of tubulin straight-bent conformational changes, with implications for microtubule assembly and drug discovery. PubMed,

  • Fluoro-benzimidazole derivatives to cure Alzheimer's disease: In-silico studies, synthesis, structure-activity relationship and in vivo evaluation for β secretase enzyme inhibition. PubMed,

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